An In-depth Technical Guide to N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine: Properties, Synthesis, and Applications
Introduction
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole moiety is a five-membered aromatic ring containing two adjacent nitrogen atoms, which is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine, synthesized from available data on structurally related compounds and general principles of pyrazole chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The unique structural features of this molecule, combining a substituted pyrazole ring with a flexible propylamine side chain, suggest its potential as a versatile building block in the design of novel therapeutic agents. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Physicochemical Properties
While specific experimental data for N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C8H15N3 | Determined from the chemical structure. |
| Molecular Weight | 153.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature.[4] | Based on the properties of similar small molecule amines and pyrazoles. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. May have limited solubility in water. | The presence of the amine group could allow for the formation of soluble salts in acidic aqueous solutions. |
| pKa | The amine group is expected to be basic, with a pKa around 9-10. | Typical range for primary alkylamines. |
| LogP | Predicted to be moderately lipophilic. | The combination of the heterocyclic ring and the alkyl chain contributes to its lipophilicity. |
Structure:
Caption: Chemical structure of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine.
Synthesis and Purification
A plausible synthetic route to N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine involves a two-step process starting from a suitable pyrazole precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add propan-1-amine (1.1 eq).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. The choice of a mild reducing agent is crucial to avoid the reduction of the pyrazole ring.
-
Reaction Monitoring and Workup: Continue stirring at room temperature until the reaction is complete (as indicated by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in DCM to afford the desired N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole ring (singlet, ~2.2-2.4 ppm), the methylene group connecting the pyrazole ring and the amine (singlet, ~3.6-3.8 ppm), the protons of the propyl chain, and a broad singlet for the NH proton. The pyrazole ring proton will appear as a singlet in the aromatic region (~7.5-7.8 ppm).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for all eight carbon atoms in the molecule, including the methyl carbon, the carbons of the propyl chain, the methylene bridge, and the three carbons of the pyrazole ring.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 154.23.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations, and C=C and C=N stretching vibrations from the pyrazole ring.[5][6]
Reactivity and Chemical Behavior
The chemical reactivity of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine is dictated by the functional groups present: the pyrazole ring and the primary amine.
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Amine Functionality: The primary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and sulfonylation to generate a library of derivatives.[2]
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions. The nitrogen atoms in the pyrazole ring can also be alkylated.[7]
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The amine handle provides a convenient point for modification and attachment to other molecular fragments.
Given the known biological activities of pyrazole derivatives, this compound could be explored for its potential in developing agents with:
-
Kinase Inhibitory Activity: Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy.[8]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antifungal properties.[1]
-
Anti-inflammatory Effects: Some pyrazole derivatives have shown potent anti-inflammatory activity.
Safety and Handling
As with any research chemical, N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine should be handled with appropriate safety precautions. While specific toxicity data is not available, related aminopyrazoles are classified as irritants.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine is a promising heterocyclic amine with significant potential as a building block in medicinal chemistry and organic synthesis. This technical guide, based on the analysis of related compounds and general chemical principles, provides a foundational understanding of its properties, synthesis, and potential applications. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its utility in the development of novel therapeutic agents.
References
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Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. [Link]
- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences.
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Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PMC. [Link]
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Wang, X., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]
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Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
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